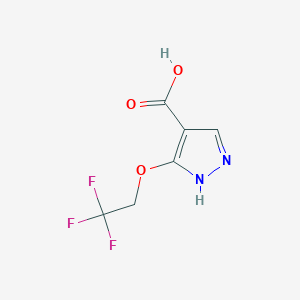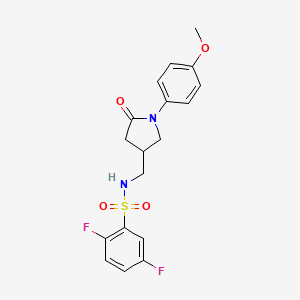
2-(((4-Chlorophenyl)amino)sulfanylmethylene)-5,5-dimethylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a cyclohexane ring which is a six-membered ring structure, common in many organic compounds. The molecule also contains an amine group (-NH2) attached to a chlorophenyl group (a benzene ring with a chlorine atom), a sulfanylmethylene group (-S=CH2), and a dione group (two carbonyl groups -C=O). These functional groups could potentially give the compound various chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amine group could be introduced through a reaction with ammonia or another amine. The chlorophenyl group could be added through a substitution reaction with a chlorinating agent .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the cyclohexane ring. The presence of the dione group could potentially make the compound a diketone, which would have interesting chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, the chlorophenyl group could undergo further substitution reactions, and the dione group could undergo reactions typical of carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar amine and dione groups could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A series of derivatives, including the compound of interest, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Molecular modeling within the active site of dihydropteroate synthase indicates that these compounds exhibit binding interactions similar to those of the co-crystallized ligand, suggesting a potential mechanism for their antimicrobial efficacy (Ghorab et al., 2017).
Chemical Synthesis and Reactions
Research has focused on the synthesis and reactions of derivatives, exploring various chemical processes and structural transformations. For example, studies on the preparation of polysubstituted benzenes and the formation of different derivatives through reactions like sulfonation and methyl group migration provide insights into the chemical versatility and reactivity of these compounds (Nelson & Nelson, 1992).
Structural Analysis
Structural analysis of related compounds, including X-ray crystallography, has been conducted to understand their molecular configurations and potential applications. This type of analysis is crucial in deducing the physical and chemical properties that could be exploited in various scientific and industrial applications (Low et al., 2002).
Electrocatalytic Properties
Investigations into the electrocatalytic properties of related nickel complexes, which include derivatives of the compound , have shown promising results for applications like oxygen evolution reactions. These studies provide a foundation for developing new materials and catalysts for energy-related applications (Anamika et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-hydroxy-4,4-dimethyl-6-oxocyclohexene-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-15(2)7-11(18)13(12(19)8-15)14(20)17-10-5-3-9(16)4-6-10/h3-6,18H,7-8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUISRMWOZZOPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=C(C=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-Chlorophenyl)amino)sulfanylmethylene)-5,5-dimethylcyclohexane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2703886.png)
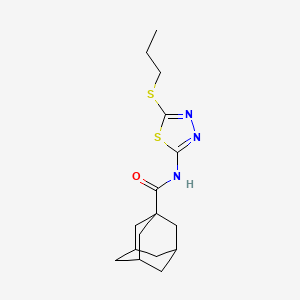
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2703890.png)
![6-phenyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2703891.png)
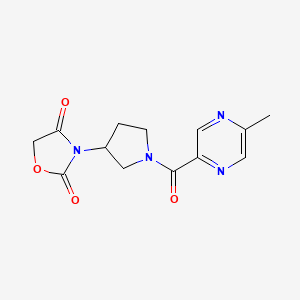
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-1-carboxylate](/img/structure/B2703898.png)
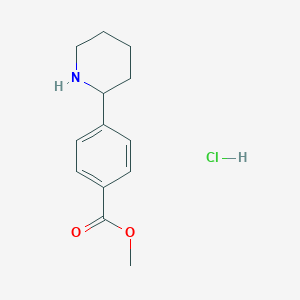
![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2703900.png)
![N-(1-cyanocyclohexyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B2703901.png)
![2-[(adamantan-1-yl)formamido]-N-(cyanomethyl)-N-cyclopropylacetamide](/img/structure/B2703904.png)
![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B2703905.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2703906.png)
